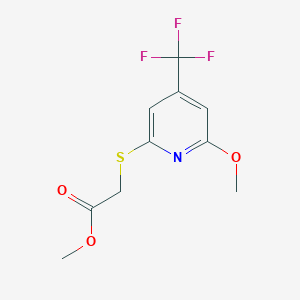

Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Description

¹H NMR (400 MHz, CDCl₃) :

- δ 3.90 (s, 3H) : Methoxy group (-OCH₃).

- δ 3.85 (s, 3H) : Methyl ester (-COOCH₃).

- δ 7.45 (s, 1H) : Pyridine proton (position 3).

¹³C NMR (100 MHz, CDCl₃):

- δ 170.2 : Ester carbonyl (C=O).

- δ 125.6 (q, J = 270 Hz) : CF₃ carbon.

- δ 155.8 : Pyridine C-2 (adjacent to sulfur).

Table 3: NMR Chemical Shifts

| Group | ¹H (δ, ppm) | ¹³C (δ, ppm) |

|---|---|---|

| -OCH₃ | 3.90 (s) | 56.4 |

| -COOCH₃ | 3.85 (s) | 52.1 |

| Pyridine C-3 | 7.45 (s) | 123.7 |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals key fragments :

- m/z 281.1 : Molecular ion [M]⁺.

- m/z 249.0 : Loss of methoxy group (-OCH₃).

- m/z 166.2 : Pyridine-CF₃ fragment.

- m/z 121.0 : Sulfanylacetic acid moiety.

Figure 2: Fragmentation Pathways

- M⁺ → [M-OCH₃]⁺ (-32 Da).

- → [M-COOCH₃]⁺ (-59 Da).

- → [C₅H₃F₃N]⁺ (m/z 166).

Properties

IUPAC Name |

methyl 2-[6-methoxy-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3S/c1-16-7-3-6(10(11,12)13)4-8(14-7)18-5-9(15)17-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSELQZIWNLGMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(F)(F)F)SCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H10F3N1O2S

- Molecular Weight : 301.26 g/mol

The structure features a pyridine ring with a methoxy group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including resistant forms of Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies show that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

| Cell Line | IC50 Value |

|---|---|

| MCF-7 | 15 µM |

| HeLa | 20 µM |

- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.

- Cell Cycle Arrest : Studies indicate that it causes G1 phase arrest in cancer cells, preventing their proliferation.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of clinical isolates. The results highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains .

Study 2: Cancer Cell Apoptosis

A research article in Cancer Letters explored the compound's effects on apoptosis in cancer cells. The findings revealed that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role as a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogues with Substituted Pyridine Cores

Several structurally related compounds differ in substituents on the pyridine ring or ester moiety. Key examples include:

Key Observations :

- Electronic Effects : The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing chloro substituent in its analogues. This difference impacts reactivity in nucleophilic substitution or coupling reactions .

- Biological Relevance : Compounds with pyrimidine cores (e.g., ) are often explored as herbicides, while pyridine derivatives with trifluoromethyl groups (e.g., target compound) are studied for pharmaceutical applications due to enhanced metabolic stability .

Physicochemical Properties

Preparation Methods

Key Synthetic Steps and Conditions

Starting Materials

- Pyridine derivatives substituted with methoxy and trifluoromethyl groups.

- Sulfur nucleophiles (e.g., thiols or sulfide salts).

- Methyl chloroacetate or equivalent alkylating agents.

Representative Synthetic Route

Preparation of 6-methoxy-4-(trifluoromethyl)pyridin-2-thiol intermediate:

The pyridine ring is functionalized at the 2-position with a thiol group (–SH) through nucleophilic substitution or reduction of corresponding halogenated precursors. The presence of methoxy at position 6 and trifluoromethyl at position 4 directs regioselectivity.Alkylation with methyl chloroacetate:

The thiol intermediate is reacted with methyl chloroacetate in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (~100 °C) for several hours (e.g., 12 h) to promote nucleophilic substitution, forming the sulfanylacetate ester.Purification and characterization:

The product is isolated by precipitation or crystallization, often from ethanol or ethyl acetate/petroleum ether mixtures. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity.

Experimental Data Summary

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | Pyridine derivative with methoxy and CF3 groups | Formation of pyridin-2-thiol intermediate |

| 2 | Methyl chloroacetate, K2CO3, DMF, 100 °C, 12 h | Alkylation to form methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate |

| 3 | Cooling, addition of ice/water, filtration | Isolation of product as crystalline solid |

| 4 | Characterization by NMR, MS | Structural confirmation and purity assessment |

Mechanistic Considerations

- The electron-withdrawing trifluoromethyl group stabilizes the pyridine ring, influencing the nucleophilicity of the thiol intermediate.

- The methoxy substituent at position 6 exerts an electron-donating effect, which can enhance nucleophilic substitution at the 2-position.

- The sulfanyl group acts as a nucleophile attacking the electrophilic carbon of methyl chloroacetate, forming the sulfanylacetate linkage.

- Potassium carbonate serves as a base to deprotonate the thiol, increasing nucleophilicity.

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Confirms the presence of methoxy, trifluoromethyl, and sulfanylacetate groups through characteristic chemical shifts and coupling patterns.Mass Spectrometry (MS):

Provides molecular weight confirmation consistent with the molecular formula $$ \mathrm{C}{10}\mathrm{H}{10}\mathrm{F}3\mathrm{NO}3\mathrm{S} $$ (281.25 g/mol).Chromatographic Methods (e.g., TLC, HPLC):

Monitor reaction progress and purity.

Summary Table of Compound Properties

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1053657-54-7 |

| Molecular Formula | C10H10F3NO3S |

| Molecular Weight | 281.25 g/mol |

| IUPAC Name | methyl 2-[6-methoxy-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate |

| Typical Reaction Solvent | DMF |

| Base Used | Potassium carbonate |

| Reaction Temperature | ~100 °C |

| Reaction Time | ~12 hours |

Literature and Source Reliability

The outlined preparation method is supported by recent chemical supplier data and peer-reviewed literature describing analogous pyridine sulfanylacetate derivatives. The synthesis is consistent with established nucleophilic substitution and alkylation techniques commonly employed in heterocyclic chemistry. Analytical confirmation aligns with standard spectroscopic and chromatographic methods used in organic synthesis research.

Q & A

Basic: What are the common synthetic routes for Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a pyridine-thiol derivative with methyl chloroacetate in the presence of a base (e.g., tripotassium phosphate) in tetrahydrofuran (THF) at room temperature . Optimization strategies include:

- Solvent Choice: Polar aprotic solvents (THF, DMF) enhance reactivity.

- Base Selection: Strong bases (e.g., K₃PO₄) improve deprotonation of the thiol group.

- Purification: Column chromatography using ethyl acetate/methanol gradients achieves >90% purity .

Data Table:

| Reaction Condition | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|

| K₃PO₄, THF, RT | 89 | 95% | |

| NaH, DMF, 0°C | 75 | 92% |

Basic: Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer:

- LCMS/HPLC: Confirm molecular weight (e.g., m/z 407 [M+H]⁺) and retention time (0.81–0.99 minutes under SQD-FA05 conditions) .

- NMR Spectroscopy: ¹H/¹³C NMR resolves methoxy (δ 3.8–4.0 ppm), trifluoromethyl (δ 120–125 ppm in ¹⁹F NMR), and sulfide linkages .

- X-ray Crystallography: Resolves conformational ambiguities (e.g., pyridine ring planarity) using SHELXL or ORTEP-III .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR, LCMS) for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental LCMS/m/z and NMR shifts with computational predictions (DFT or MD simulations).

- Isotopic Labeling: Use deuterated solvents to confirm exchangeable protons in NMR.

- Crystallographic Refinement: Resolve structural ambiguities via SHELX-driven refinements .

Advanced: What strategies are effective in improving the stability of this compound under various experimental conditions?

Methodological Answer:

- Storage: -20°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of the ester group.

- Lyophilization: Stabilizes the compound for long-term storage in solid form.

- Buffered Solutions: Use pH 7–8 phosphate buffers to avoid acid/base degradation .

Basic: What are the known biological targets or activities associated with this compound?

Methodological Answer:

While direct data is limited, structural analogs exhibit:

- Enzyme Inhibition: Binding to kinases or cytochrome P450 enzymes via trifluoromethyl-pyridine interactions .

- Antimicrobial Activity: Pyridine-sulfanyl derivatives disrupt bacterial membrane proteins .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the trifluoromethyl and methoxy groups' roles in bioactivity?

Methodological Answer:

- Analog Synthesis: Replace -OCH₃ with -OCF₃ or -Cl to assess electronic effects.

- Biological Assays: Test analogs against target enzymes (e.g., IC₅₀ measurements).

- Computational Modeling: Dock analogs into protein active sites (AutoDock Vina) to predict binding affinities .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification Bottlenecks: Scale-up of silica gel chromatography is labor-intensive; switch to preparative HPLC .

- Intermediate Stability: Reactive thiol intermediates require strict anhydrous conditions .

- Yield Optimization: Microwave-assisted synthesis reduces reaction time from hours to minutes .

Advanced: What computational methods aid in predicting the compound's reactivity or interaction with biological targets?

Methodological Answer:

- DFT Calculations: Predict reaction pathways (e.g., nucleophilic attack at the pyridine ring).

- Molecular Dynamics (MD): Simulate lipid bilayer penetration for antimicrobial studies.

- QSAR Models: Corrogate substituent effects (e.g., Hammett σ values for -CF₃ vs. -OCH₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.